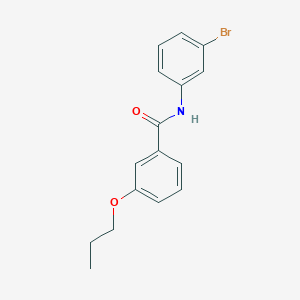

N-(3-bromophenyl)-3-propoxybenzamide

Description

N-(3-bromophenyl)-3-propoxybenzamide is a benzamide derivative characterized by a 3-bromophenyl group attached to the amide nitrogen and a propoxy substituent at the 3-position of the benzamide ring.

Propriétés

IUPAC Name |

N-(3-bromophenyl)-3-propoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNO2/c1-2-9-20-15-8-3-5-12(10-15)16(19)18-14-7-4-6-13(17)11-14/h3-8,10-11H,2,9H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPYCCXHFLALSKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-3-propoxybenzamide typically involves the reaction of 3-bromophenylamine with 3-propoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of N-(3-bromophenyl)-3-propoxybenzamide can be achieved through a similar synthetic route but with optimized reaction conditions to increase yield and purity. This may involve the use of automated reactors and continuous flow systems to ensure consistent production. The purification of the final product is typically done using recrystallization or chromatography techniques.

Analyse Des Réactions Chimiques

Types of Reactions

N-(3-bromophenyl)-3-propoxybenzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The benzamide group can be reduced to form corresponding amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in anhydrous solvents.

Major Products Formed

Substitution Reactions: Formation of substituted phenyl derivatives.

Oxidation Reactions: Formation of aldehydes or carboxylic acids.

Reduction Reactions: Formation of amines.

Applications De Recherche Scientifique

N-(3-bromophenyl)-3-propoxybenzamide has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds. Its derivatives have shown potential as anti-inflammatory and anticancer agents.

Material Science: It is used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.

Biological Studies: It is used as a probe in biochemical assays to study enzyme activities and protein interactions.

Mécanisme D'action

The mechanism of action of N-(3-bromophenyl)-3-propoxybenzamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine atom and propoxy group play crucial roles in its binding affinity and selectivity towards molecular targets. The compound can interact with proteins through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of biological activities.

Comparaison Avec Des Composés Similaires

Structural Modifications and Physicochemical Properties

The table below summarizes key structural features and properties of N-(3-bromophenyl)-3-propoxybenzamide and related compounds:

Key Comparative Insights

Substituent Position and Electronic Effects

- Propoxy Position : The 3-propoxy group in the target compound contrasts with the 2-propoxy substitution in N,N-dimethyl-2-propoxybenzamide. Positional isomerism can alter molecular dipole moments and hydrogen-bonding capacity, impacting solubility and target binding .

- Methoxy vs. Propoxy : N-(3-bromophenyl)-3,4,5-trimethoxybenzamide features three methoxy groups, increasing polarity compared to the propoxy analog. This may reduce membrane permeability but improve crystallinity, as evidenced by its single-crystal X-ray data .

Heterocyclic Replacements Triazole and Oxadiazole Derivatives: Replacement of the benzamide core with a triazole () or oxadiazole () introduces nitrogen-rich heterocycles.

In contrast, the simpler N-(3-bromophenyl)acetamide () is primarily a commercial intermediate, emphasizing the importance of the benzamide/heterocyclic core in bioactivity .

Physicochemical and Commercial Relevance

- Lipophilicity : The propoxy group in the target compound likely increases logP compared to methoxy-substituted analogs, improving blood-brain barrier penetration.

- Market Presence : N-(3-bromophenyl)acetamide is produced at scale (2020–2025 market data), highlighting industrial demand for brominated aromatic amides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.